rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride
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Overview
Description
rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride: is a complex organic compound featuring a cyclopentane ring substituted with an aminomethyl group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves reductive amination reactions.
Attachment of the triazole moiety: This can be accomplished through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives at the aminomethyl group.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-cancer agent.
Industry: : It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole moiety.
rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness: The presence of both the aminomethyl group and the triazole moiety in rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6;;/h5-8,14H,2-4,10H2,1H3;2*1H/t6-,7+,8+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDQTZAYGHLVCI-ZJWYQBPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC(C(C2)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@H]2C[C@@H]([C@@H](C2)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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